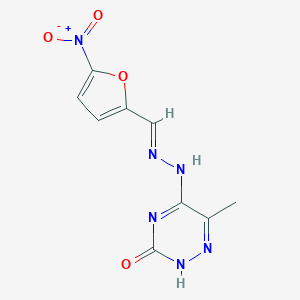![molecular formula C17H16N4O B241301 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B241301.png)
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a synthetic compound with a spirocyclic structure. It has been found to possess several biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation and pain. It has also been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile in lab experiments is its broad range of biological activities. This makes it a useful tool for studying various cellular processes and diseases. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential as a treatment for various diseases, such as cancer, fungal infections, and viral infections. Additionally, research could focus on improving its solubility and bioavailability to make it more useful in lab experiments and potential drug development.
Synthesis Methods
The synthesis of 2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been reported in the literature. The most common method involves the reaction of isatin, 2-aminobenzaldehyde, and malononitrile in the presence of a catalyst such as piperidine or pyridine. The reaction proceeds through a multi-step process involving Knoevenagel condensation, Michael addition, and cyclization to form the spirocyclic structure.
Scientific Research Applications
2'-amino-2-oxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile has been studied extensively for its biological activities. It has been found to possess anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have antioxidant, anti-inflammatory, and analgesic activities. These properties make it a promising candidate for drug development.
Properties
Molecular Formula |
C17H16N4O |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2//'-amino-2-oxospiro[1H-indole-3,4//'-5,6,7,8-tetrahydro-1H-quinoline]-3//'-carbonitrile |
InChI |
InChI=1S/C17H16N4O/c18-9-12-15(19)20-13-7-3-1-5-10(13)17(12)11-6-2-4-8-14(11)21-16(17)22/h2,4,6,8,20H,1,3,5,7,19H2,(H,21,22) |
InChI Key |
UEFORZGSFUXVKK-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
Canonical SMILES |
C1CCC2=C(C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-{[3-(4-methylphenoxy)propyl]sulfanyl}-4H-1,2,4-triazol-3-amine](/img/structure/B241239.png)
![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)
![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)
![N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B241250.png)
![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)
![(3Z)-4-(4-ethylphenyl)-5-(3-hydroxypropyl)-3-(3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B241269.png)

![N-[2-azepan-1-yl-2-(4-methoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B241276.png)
